Ionization Energy: Higher HOMO Energy Distinguishes [3.2.2]non-2-ene from [2.2.2]oct-2-ene in Electron-Transfer Applications
Bicyclo(3.2.2)non-2-ene exhibits a vertical ionization energy (IE) of 8.84 eV as measured by photoelectron spectroscopy [1]. This is 0.21 eV lower than the IE of bicyclo[2.2.2]oct-2-ene, reported as 9.05 ± 0.02 eV (vertical value, PE method) [2]. The lower IE indicates a higher energy HOMO in the [3.2.2] system, attributable to enhanced through-bond interaction across the three-carbon bridge compared to the two-carbon bridge in the [2.2.2] analog. This difference is consistent with the 'near cancellation of through-space and through-bond interaction' described by Goldstein et al. for related [3.2.2] dienes [1]. The 0.21 eV gap corresponds to approximately 4.8 kcal/mol, a magnitude that can meaningfully alter redox partner selection in photoinduced electron-transfer or charge-transfer complex applications.
| Evidence Dimension | Vertical Ionization Energy (Gas Phase) |
|---|---|
| Target Compound Data | 8.84 eV (PE, vertical value) |
| Comparator Or Baseline | Bicyclo[2.2.2]oct-2-ene: 9.05 ± 0.02 eV (PE, vertical value); also reported as 8.92 eV (Bodor, Dewar et al., 1970) |
| Quantified Difference | ΔIE = −0.21 eV (target compound has lower IE, i.e., higher HOMO energy) |
| Conditions | Gas phase photoelectron spectroscopy; data compiled by NIST from Goldstein et al. (1973) for the target compound and from Brown & Marcinko (1978) and Bodor, Dewar et al. (1970) for the comparator. |
Why This Matters
For applications requiring a specific oxidation potential or electron-donor strength—such as charge-transfer complexation, photoredox catalysis, or electrochemical sensor design—the 0.21 eV difference in ionization energy between these two bicyclic olefins is sufficient to dictate functional compatibility and should inform compound selection.
- [1] Goldstein, M.J.; Natowsky, S.; Heilbronner, E.; Hornung, V. (1973). Near cancellation of through-space and through-bond interaction in bicyclo[3.2.2]nona-6,8-diene. Helvetica Chimica Acta, 56, 294. (IE data via NIST Chemistry WebBook for bicyclo[3.2.2]non-2-ene.) View Source
- [2] Brown, R.S.; Marcinko, R.W. (1978). Photoelectron spectra of bicyclo[2.2.2]oct-2-ene and related compounds. (IE = 9.05 ± 0.02 eV, vertical value; data via NIST Chemistry WebBook for bicyclo[2.2.2]oct-2-ene, CAS 931-64-6.) View Source
